[(4-Butoxyphenyl)sulfonyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-2-3-12-18-13-6-8-14(9-7-13)19(16,17)15-10-4-5-11-15/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
IBTHTQSPDDCFON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Target-Oriented Synthesis Approaches for [(4-Butoxyphenyl)sulfonyl]pyrrolidine
The most direct and commonly employed target-oriented synthesis of this compound involves the sulfonylation of pyrrolidine (B122466) with 4-butoxybenzenesulfonyl chloride. This approach is a classic example of nucleophilic substitution at a sulfonyl chloride.
The general reaction scheme is as follows:
Step 1: Preparation of 4-Butoxybenzenesulfonyl Chloride: This key intermediate is typically prepared from 4-butoxybenzene through chlorosulfonation using chlorosulfonic acid. The butoxy group is generally stable under these conditions, although careful control of the reaction temperature is necessary to prevent side reactions.
Step 2: Sulfonylation of Pyrrolidine: Pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-butoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or an excess of pyrrolidine itself. The choice of solvent is critical and often involves aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure the solubility of the reactants and facilitate the reaction.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 4-Butoxybenzene | Chlorosulfonic acid | Neat, 0 °C to rt | 4-Butoxybenzenesulfonyl chloride |
| 4-Butoxybenzenesulfonyl chloride | Pyrrolidine | Triethylamine, Dichloromethane, rt | This compound |
Precursor Synthesis and Derivatization Strategies for Analogues
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be achieved by modifying either the sulfonyl or the pyrrolidine moiety.
Modification of the Sulfonyl Moiety: Analogues can be synthesized by using different substituted benzenesulfonyl chlorides. For instance, replacing 4-butoxybenzene with other 4-alkoxybenzenes, or with alkylbenzenes, allows for the introduction of various substituents on the phenyl ring. These precursor sulfonyl chlorides are synthesized via chlorosulfonation of the corresponding substituted benzenes.
Modification of the Pyrrolidine Moiety: A wide range of analogues can be generated by using substituted pyrrolidines. For example, the use of (R)- or (S)-3-hydroxypyrrolidine, 4-aminopyrrolidine, or proline derivatives as the starting material leads to the formation of functionalized pyrrolidine analogues. The synthesis of these precursors often starts from commercially available chiral building blocks like proline or malic acid. mdpi.com
| Sulfonyl Chloride Precursor | Pyrrolidine Precursor | Resulting Analogue |
| 4-Methoxybenzenesulfonyl chloride | Pyrrolidine | [(4-Methoxyphenyl)sulfonyl]pyrrolidine |
| 4-Butoxybenzenesulfonyl chloride | (R)-3-Hydroxypyrrolidine | (R)-1-[(4-Butoxyphenyl)sulfonyl]pyrrolidin-3-ol |
| 4-Butoxybenzenesulfonyl chloride | Methyl prolinate | Methyl 1-[(4-butoxyphenyl)sulfonyl]pyrrolidine-2-carboxylate |
Stereoselective Synthesis and Chiral Analog Development
The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a pivotal role in biological activity. Stereoselective synthesis can be approached in several ways.
One common strategy is to use a chiral pool approach, starting from enantiomerically pure precursors such as (S)- or (R)-proline and their derivatives. mdpi.com For example, (S)-prolinol can be used as a starting material to introduce a hydroxymethyl group at the 2-position of the pyrrolidine ring with a defined stereochemistry. mdpi.com The synthesis of pyrrolidine-containing drugs often begins with cyclic precursors like proline and 4-hydroxyproline. mdpi.com
Another approach involves the asymmetric synthesis of the pyrrolidine ring itself. For instance, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with α,β-unsaturated esters can provide highly substituted, enantioenriched pyrrolidines. acs.org Catalytic asymmetric hydrogenation of substituted pyrroles is another powerful method to generate chiral pyrrolidine derivatives with multiple stereocenters. nih.gov These stereoselective methods allow for the synthesis of a diverse range of chiral pyrrolidine cores that can then be sulfonylated to produce chiral analogues of this compound.
A stereoselective approach for synthesizing (3R,4S)-3-amino-4-methyl pyrrolidine has been described, which involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. mdpi.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact.
A significant green approach is the use of water as a solvent for the sulfonylation reaction. rsc.orgresearchgate.net This method often proceeds under dynamic pH control and can eliminate the need for organic bases and subsequent purification by chromatography, with product isolation achieved by simple filtration after acidification. rsc.orgresearchgate.net This approach offers excellent yields and purity. rsc.org
Mechanochemistry, or solvent-free synthesis, is another green methodology that has been successfully applied to sulfonamide synthesis. rsc.org This technique involves a one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides. rsc.org This method is cost-effective and environmentally friendly. rsc.org
The use of recyclable catalysts, such as magnetite-immobilized nano-ruthenium, for the direct coupling of sulfonamides with alcohols represents another green strategy. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct. acs.org
| Green Chemistry Principle | Application in Sulfonamide Synthesis | Reference |
| Use of Safer Solvents | Synthesis in water under dynamic pH control | rsc.orgresearchgate.net |
| Energy Efficiency | Mechanochemical synthesis (ball milling) | rsc.org |
| Catalysis | Use of recyclable nano-catalysts for C-N bond formation | acs.org |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry and automated synthesis platforms offer significant advantages for the synthesis of this compound and its analogues, including improved safety, scalability, and the rapid generation of compound libraries.
The synthesis of sulfonamides has been successfully translated to continuous flow systems. acs.org These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. A rapid and eco-friendly synthesis of a sulfonamide library under flow conditions has been described, demonstrating the impact of flow technologies in drug discovery. acs.org
Fully automated flow-through processes have been developed for the production of secondary sulfonamides. nih.govacs.org These systems can incorporate "catch and release" protocols for purification, enabling the generation of libraries of high-purity compounds without the need for traditional column chromatography. nih.govacs.org Automated loop filling systems in conjunction with flow reactors can be used to run multiple experiments with various reagents under different conditions, significantly accelerating the generation of combinatorial libraries. labmanager.com This approach is highly efficient for exploring the chemical space around the this compound scaffold. researchgate.netvapourtec.com
| Technology | Application | Key Advantages |
| Continuous Flow Synthesis | Preparation of sulfonamide libraries | Enhanced safety, scalability, precise reaction control |
| Automated Flow-Through Systems | High-throughput synthesis of secondary sulfonamides | Rapid library generation, integrated purification |
| Stopped-Flow Synthesis | Automated experimentation for library optimization | Minimal reagent use, flexibility in reaction times |
Computational and Theoretical Chemistry Studies of 4 Butoxyphenyl Sulfonyl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like [(4-Butoxyphenyl)sulfonyl]pyrrolidine, these calculations can provide insights into its geometry, electronic properties, and potential for chemical reactions.
The geometry of the molecule would be optimized to find its most stable three-dimensional conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The sulfonamide group, for instance, is known to adopt specific geometries that influence its interaction with biological targets. nih.govacs.org
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The negative potential regions, typically around the oxygen atoms of the sulfonamide group, would indicate likely sites for interaction with electrophiles, while positive potential regions would suggest sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with biological macromolecules such as proteins. nih.govacs.org
The conformational landscape of the butoxy chain and the pyrrolidine (B122466) ring can be explored through MD simulations. The flexibility of the butoxy group can allow the molecule to adopt various conformations, which may be important for binding to different protein targets. rsc.org The pyrrolidine ring also possesses a degree of flexibility, which can be analyzed by monitoring puckering parameters over the simulation trajectory.
When studying ligand-protein interactions, MD simulations can be used to assess the stability of a docked complex. nih.gov By placing the this compound molecule in the active site of a target protein, an MD simulation can reveal how the ligand and protein adapt to each other and the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.
In Silico Docking and Binding Affinity Predictions with Biological Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.
Given the structural features of this compound, potential biological targets could include enzymes where sulfonamides are known to act as inhibitors. For example, various proteases and kinases are known to be targeted by sulfonamide-containing compounds. nih.govnih.gov Docking studies would involve preparing the three-dimensional structures of both the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity.
Table 2: Hypothetical Docking Scores of this compound with Potential Protein Targets
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | -8.2 | His94, His96, Thr199, Thr200 |
| Cyclin-Dependent Kinase 2 | -7.5 | Leu83, Phe80, Asp86 |
| Beta-Glucosidase | -6.9 | Trp432, Tyr315, Glu389 |
Note: The values and interacting residues in this table are for illustrative purposes and are based on docking studies of similar sulfonamide compounds.
The results of docking studies can provide a rational basis for understanding the potential biological activity of this compound and can guide the design of more potent analogues. The butoxyphenyl group could potentially form hydrophobic interactions within a binding pocket, while the sulfonamide moiety can act as a hydrogen bond acceptor or donor. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound and its analogues could be developed based on their common structural features and predicted binding modes.
A typical pharmacophore model for a sulfonamide-containing compound might include features such as:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group.
Hydrogen Bond Donor: The nitrogen atom of the pyrrolidine (if protonated) or other potential donor groups.
Hydrophobic/Aromatic Center: The butoxyphenyl ring.
Hydrophobic Aliphatic: The pyrrolidine ring and the butyl chain.
Once a pharmacophore model is established, it can be used as a query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity, which can then be prioritized for experimental testing.
Computational Prediction of Novel Analogues
Computational chemistry provides a framework for the rational design of novel analogues of this compound with potentially improved properties. By understanding the structure-activity relationships (SAR) derived from computational studies, modifications to the parent molecule can be proposed to enhance its binding affinity, selectivity, or other desired characteristics.
For instance, the butoxy group could be replaced with other alkoxy groups of varying lengths or with different substituents to probe the hydrophobic pocket of a target protein. The substitution pattern on the phenyl ring could also be altered to optimize electronic properties and interactions. The pyrrolidine ring could be replaced with other heterocyclic systems to explore different conformational constraints.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related compounds to correlate their chemical structures with their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogues before they are synthesized, thus saving time and resources in the drug discovery process.
Mechanistic Elucidation of 4 Butoxyphenyl Sulfonyl Pyrrolidine S Biological Activities
Investigations into Kinase Inhibition Mechanisms
There is currently no available scientific literature detailing investigations into the kinase inhibition mechanisms of [(4-Butoxyphenyl)sulfonyl]pyrrolidine. This includes a lack of studies on its potential effects on both protein tyrosine kinases and receptor tyrosine kinases (RTKs). Consequently, no data on its inhibitory constants (e.g., IC₅₀) or binding affinities for any kinase target has been reported.
Exploration of G Protein-Coupled Receptor (GPCR) Modulation
No research has been published regarding the modulation of G Protein-Coupled Receptors (GPCRs) by this compound. Its potential role as an agonist, antagonist, or allosteric modulator for any GPCR remains uninvestigated.
Research into Mechanisms of Anti-Infective Action
There is no available research documenting any anti-infective properties of this compound. Its efficacy and mechanism of action against viral, bacterial, fungal, or parasitic agents have not been reported in the scientific literature.
Investigation of Signaling Pathway Modulation
No studies have been found that investigate the effect of this compound on key cellular signaling pathways. There is no data on its potential to modulate the Wnt, PI3K/Akt/mTOR, JAK/STAT, MAPK/ERK, or TNF-α/NF-κB signaling cascades.
Nuclear Receptor and Vitamin D Related Pathway Interactions
The interaction of this compound with nuclear receptors or its potential influence on the Vitamin D related pathways has not been a subject of published scientific research.
PROTAC-Mediated Protein Degradation Research and E3 Ligase Ligand Applications
A review of the literature indicates that this compound has not been investigated for applications in Proteolysis Targeting Chimera (PROTAC) technology. There are no reports of its use as a potential E3 ligase ligand or its involvement in targeted protein degradation.
Due to the absence of research findings for this compound across all the specified areas, no data tables can be generated.
The search for information on the chemical compound "this compound" did not yield any specific research pertaining to the detailed biological activities outlined in the user's request. Despite a thorough search using both the compound's name and its CAS number (1087640-39-8), no scientific literature was found that discusses its role in neuropharmacology, cardiovascular research, cell cycle modulation, DNA damage response, or epigenetics.
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Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Structural Modifications and Analog Synthesis for SAR Elucidation
The exploration of the structure-activity relationship (SAR) for a chemical series is fundamentally dependent on the synthesis and biological evaluation of a curated set of analogs. For the (arylsulfonyl)pyrrolidine class of compounds, synthetic strategies often begin with a core pyrrolidine (B122466) structure, which is then functionalized. mdpi.com A common method involves the sulfonylation of a pyrrolidine amine with a substituted benzenesulfonyl chloride. acs.org
In a notable series of thromboxane (B8750289) A(2) (TXA(2)) receptor antagonists based on a 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine core, researchers systematically modified substituents on both the pyrrolidine ring and the phenylsulfonyl moieties to probe the SAR. nih.gov Modifications targeted areas corresponding to the 1,3-dioxane (B1201747) ring and the omega-octenol side chain of the natural ligand, TXA(2). nih.gov This systematic approach allows chemists to deduce which structural changes lead to improved potency and selectivity. For instance, starting with a lead compound, analogs with different alkyl chains (like the butoxy group in [(4-Butoxyphenyl)sulfonyl]pyrrolidine), halogens, or other functional groups can be synthesized to map the steric and electronic requirements of the target's binding pocket. mdpi.com
The synthesis of these analogs can be achieved through established chemical reactions. For example, the N-sulfonylation of pyrrolidine or its derivatives with the appropriate arylsulfonyl chloride, such as 4-butoxybenzenesulfonyl chloride, in the presence of a base, would yield the desired products. acs.org The versatility of this synthetic approach enables the creation of a diverse library of compounds for comprehensive SAR studies. nih.gov
Identification of Key Pharmacophoric Features for Target Binding and Efficacy
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the (arylsulfonyl)pyrrolidine scaffold, several key features contribute to its potential for biological activity.
Based on analogs like the potent TXA(2) receptor antagonists, the key pharmacophoric elements can be identified: nih.gov
The Sulfonyl Group: The SO2 moiety is a strong hydrogen bond acceptor. The oxygen atoms can form critical hydrogen bonds with hydrogen bond donors on a protein target, such as the backbone nitrogen of an amino acid residue. acs.org This interaction often serves as a primary anchor for the ligand in the binding site.
The Aromatic Ring: The phenyl ring provides a scaffold for hydrophobic (lipophilic) interactions with nonpolar regions of the binding pocket. Substituents on this ring can modulate these interactions and introduce additional contact points. The 4-butoxy group, for example, would extend into a hydrophobic pocket, potentially increasing binding affinity.
The Pyrrolidine Ring: This saturated heterocycle acts as a rigid, three-dimensional spacer or scaffold. nih.gov Its non-planar conformation allows for precise spatial orientation of the other pharmacophoric groups. The stereochemistry of substituents on the pyrrolidine ring can be critical, as different stereoisomers may exhibit vastly different biological profiles due to altered binding modes. nih.gov
These features collectively define the pharmacophore for this class of compounds, guiding the design of new molecules with potentially enhanced efficacy.
Impact of Substituent Effects on Biological Activity Profiles
The nature and position of substituents on the arylsulfonyl and pyrrolidine rings have a profound impact on the biological activity of the molecule. These effects can be electronic or steric in nature.
In studies of related pyrrolidine sulfonamide derivatives, substitutions on the aromatic ring led to significant changes in inhibitory activity. For example, in a series of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a 4-trifluorophenyl substitution resulted in the most potent compound, highlighting the favorable interaction of this group with the enzyme's active site. nih.gov Similarly, the presence of a 4-chlorophenyl group was found to be beneficial for the activity of certain antibacterial pyrrolidine derivatives. nih.gov
For the this compound scaffold, the butoxy group at the para-position of the phenyl ring is expected to have a significant effect.
Electronic Effect: The butoxy group is an electron-donating group, which can influence the electronic properties of the sulfonamide.
Steric/Hydrophobic Effect: The n-butyl chain provides a significant hydrophobic character, which can enhance binding to lipophilic pockets in a target protein, potentially improving potency or altering selectivity.
The following table illustrates how hypothetical modifications to the substituent at the 4-position of the phenyl ring could influence biological activity, based on common SAR trends.
| Substituent (R) in [4-R-phenyl)sulfonyl]pyrrolidine | Expected Impact on Activity | Rationale |
| -H (Hydrogen) | Baseline Activity | Unsubstituted phenyl ring provides a basic hydrophobic interaction. |
| -Cl (Chloro) | Potentially Increased Activity | Halogens can form halogen bonds or occupy small hydrophobic pockets, often enhancing potency. nih.gov |
| -OCH3 (Methoxy) | Variable | Small electron-donating group; may improve solubility and form hydrogen bonds. |
| -OC4H9 (Butoxy) | Potentially Increased Activity | Larger hydrophobic group, can significantly improve binding affinity if a corresponding lipophilic pocket exists. |
| -CF3 (Trifluoromethyl) | Potentially Increased Activity | Strong electron-withdrawing group and a lipophilic moiety, can form specific interactions and improve metabolic stability. nih.gov |
These examples demonstrate that small changes to the substituents can lead to large changes in biological effect, which is the core principle of SAR analysis.
Correlation of Molecular Descriptors with Observed Biological Activities
To move from a qualitative understanding of SAR to a quantitative one (QSAR), molecular descriptors are used. These are numerical values that encode different physicochemical or structural properties of a molecule. nih.gov For the this compound series, key descriptors can be correlated with biological activity to build predictive models.
Relevant molecular descriptors include:
Lipophilicity (LogP): This descriptor measures the hydrophobicity of a molecule. The butoxy group would significantly increase the LogP of this compound compared to an unsubstituted analog. This can affect membrane permeability, protein binding, and solubility.
Polar Surface Area (PSA): PSA is related to a molecule's ability to form hydrogen bonds. The sulfonyl group is a major contributor to the PSA of this compound class. PSA is often correlated with cell penetration and oral bioavailability.
Molecular Weight (MW): A fundamental descriptor that influences many drug-like properties.
Hydrogen Bond Donors/Acceptors: The number of hydrogen bond acceptors (e.g., sulfonyl oxygens) is a key descriptor for target binding. acs.org
3D Descriptors: These capture the three-dimensional shape and electrostatic potential of the molecule, which are crucial for describing its fit within a binding site.
By analyzing a series of analogs, a QSAR model could be developed. For instance, a hypothetical equation might look like:
Biological Activity = c1(LogP) - c2(PSA) + c3*(Dipole Moment) + ...
Such models, derived from experimental data, allow researchers to predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. nih.gov
Fragment-Based Approaches in Designing this compound Derivatives
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds. nih.gov It involves identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead. nih.gov
The this compound scaffold is well-suited to an FBDD approach.
Fragment Identification: The core structure can be deconstructed into key fragments. For example, pyrrolidine itself could be a starting fragment, or a simple phenylsulfonamide could be another. nih.gov Screening a library of such fragments against a target could identify initial hits.
Fragment Growing: An initial hit, such as a phenylsulfonyl fragment bound to a target, could be "grown" by adding the butoxy group to probe for a nearby hydrophobic pocket. Similarly, a pyrrolidine fragment could be elaborated by adding the (4-butoxyphenyl)sulfonyl moiety to engage a hydrogen-bond-accepting site. nih.gov
Fragment Linking: If two different fragments, for instance, a pyrrolidine derivative and a butoxybenzene (B75284) derivative, are found to bind in adjacent pockets of a target, they could be linked together to create a single, more potent molecule.
This piece-by-piece approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to those identified through traditional high-throughput screening. nih.gov The modular nature of the this compound structure makes it an ideal candidate for such rational design strategies.
Applications of 4 Butoxyphenyl Sulfonyl Pyrrolidine As a Chemical Biology Probe
Use as a Tool for Target Identification and Validation in Cellular Systems
Chemical probes are essential for identifying and validating new protein targets in cellular environments. escholarship.org Compounds with a sulfonyl moiety, such as [(4-Butoxyphenyl)sulfonyl]pyrrolidine, can be designed to interact with specific protein targets. The sulfonyl group is a key feature in many biologically active molecules and can participate in crucial interactions with protein binding pockets. mdpi.com
The general approach involves synthesizing a library of related compounds and testing their ability to bind to proteins of interest. For instance, sulfonyl fluoride (B91410) probes have been successfully used for the irreversible labeling and modulation of protein targets by reacting with nucleophilic residues like tyrosine, serine, and lysine. mdpi.com While this compound itself is not a sulfonyl fluoride, its core structure could be modified to incorporate such a reactive group, turning it into a covalent probe for target identification.
Researchers could synthesize a biotin- or alkyne-tagged version of this compound. After introducing this probe into a cellular lysate or intact cells, the probe-protein complexes can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin (B1667282) tag) and the bound proteins identified by mass spectrometry. This would reveal the potential protein targets of the compound.
Table 1: Potential Protein Classes Targetable by Arylsulfonyl Pyrrolidine (B122466) Scaffolds
| Protein Class | Rationale for Interaction | Example of Related Probe |
| Proteases | The sulfonyl group can mimic the transition state of peptide hydrolysis. | Sulfonyl fluoride-containing serine protease inhibitors. |
| Kinases | The arylsulfonyl moiety can occupy the ATP-binding site. | Isoquinolinesulfonamides are known kinase inhibitors. escholarship.org |
| Nuclear Receptors | The overall shape and hydrophobicity can facilitate binding to the ligand-binding domain. | Certain orphan nuclear receptor modulators feature similar scaffolds. escholarship.org |
| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine ring is a common feature in many GPCR ligands. | Various GPCR antagonists and agonists incorporate a pyrrolidine moiety. researchgate.net |
Applications in Elucidating Complex Biological Pathways
Once a target has been identified and validated, a chemical probe like this compound can be used to modulate its activity and thereby elucidate its role in complex biological pathways. By selectively inhibiting or activating a specific protein, researchers can observe the downstream effects on cellular signaling, metabolism, and gene expression.
For example, if this compound were found to inhibit a particular enzyme in a metabolic pathway, treating cells with the compound would lead to an accumulation of the enzyme's substrate and a depletion of its product. These changes can be measured using techniques like metabolomics, providing a detailed picture of the enzyme's role in the pathway.
Furthermore, by using a well-characterized probe, researchers can dissect the specific contributions of a single protein within a larger signaling cascade. This is often more precise than genetic methods like siRNA, which can sometimes have off-target effects. The use of structurally distinct but functionally equivalent probes can help confirm that the observed biological effects are due to the modulation of the intended target and not an off-target interaction of a specific chemical scaffold. escholarship.org
Development of Fluorescent or Tagged Probes for Mechanistic Studies
To visualize the distribution and interaction of this compound within a cell, it could be chemically modified to include a fluorescent reporter group. The development of fluorescent probes is a powerful technique in chemical biology for studying the localization and dynamics of small molecules and their protein targets in living cells. nih.gov
A common strategy would be to synthesize an analog of this compound with a fluorophore, such as a coumarin (B35378) or fluorescein, attached at a position that does not interfere with its binding to the target protein. This fluorescent probe could then be used in various imaging techniques, including:
Confocal Microscopy: To determine the subcellular localization of the probe and its target.
Fluorescence Resonance Energy Transfer (FRET): To study the binding kinetics and dynamics of the probe with its target protein in real-time.
Flow Cytometry: To quantify the number of cells that have taken up the probe.
The synthesis of such a probe would involve standard bioconjugation chemistry, linking the fluorescent dye to the this compound core structure.
Table 2: Potential Modifications for Probe Development
| Probe Type | Modification | Application |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, localization studies |
| Biotinylated Probe | Attachment of a biotin molecule | Affinity purification, target pull-down experiments |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone) | Covalent cross-linking to the target protein upon UV irradiation |
| Radio-labeled Probe | Incorporation of a radioactive isotope (e.g., 3H, 14C) | Quantitative binding assays, in vivo imaging (PET, SPECT) |
Integration into High-Throughput Screening Assays for Novel Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large chemical libraries against a specific biological target. nih.gov While this compound itself might be a starting point, its chemical scaffold can be used as a template for the design of a focused library of related compounds for HTS.
The goal of such a screen could be to identify new modulators of a particular enzyme or receptor. The assay would be designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) when the target's activity is altered.
For example, if the target is a histone acetyltransferase (HAT), a library of this compound analogs could be screened for their ability to inhibit the enzyme. A positive "hit" from the screen would be a compound that reduces the signal in the assay, indicating inhibition of the HAT. nih.gov However, it is crucial to perform follow-up studies to eliminate false positives and compounds that interfere with the assay technology itself, known as pan-assay interference compounds (PAINS). nih.gov
The data from the HTS campaign can be used to build a structure-activity relationship (SAR) profile, which guides the further optimization of the initial hits into more potent and selective chemical probes.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the interactions between a ligand, such as [(4-Butoxyphenyl)sulfonyl]pyrrolidine, and its biological target at an atomic level. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly used. STD NMR can identify which parts of the ligand are in close contact with the protein, while CSP can map the binding site on the protein by observing changes in the chemical shifts of amino acid residues upon ligand binding. For a related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, conformational analysis has been performed using NMR, revealing details about the pyrrolidine (B122466) ring puckering. However, no such ligand-target interaction studies are reported for this compound itself.
Mass Spectrometry-Based Approaches for Metabolite Identification and Protein Binding
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying metabolites and studying protein binding. To understand the metabolic fate of this compound, it would typically be incubated with liver microsomes or hepatocytes, and the resulting metabolites would be identified by analyzing their mass-to-charge ratios and fragmentation patterns.
Furthermore, non-covalent mass spectrometry can be used to study the binding of the intact compound to its target protein, providing information on binding stoichiometry and affinity. While studies on related sulfonamides have utilized these techniques for characterization, no specific metabolite identification or protein binding studies for this compound have been documented.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Protein Complexes
To obtain a high-resolution three-dimensional structure of this compound bound to its protein target, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These techniques can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The crystal structure of a similar molecule, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, has been determined, providing detailed information on its molecular geometry and intermolecular interactions in the crystalline state. researchgate.netnih.gov However, there are no published crystal or cryo-EM structures of this compound in complex with a protein target.
Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding kinetics and thermodynamics of a ligand-protein interaction. SPR measures the association (k_on) and dissociation (k_off) rate constants in real-time, from which the equilibrium dissociation constant (K_D) can be derived. ITC directly measures the heat change upon binding, providing the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction. These parameters are critical for understanding the driving forces behind the binding event. Despite the utility of these techniques, no SPR or ITC data for the interaction of this compound with any biological target are available in the public literature.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Therapeutic Areas Based on Broad Biological Activities
The pyrrolidine (B122466) nucleus and sulfonamide derivatives are known to exhibit a wide array of biological activities, suggesting that [(4-Butoxyphenyl)sulfonyl]pyrrolidine could be a versatile scaffold for developing new therapeutic agents. frontiersin.orgnih.govnih.gov The pyrrolidine ring is a common feature in many natural products and FDA-approved drugs, contributing to their three-dimensional structure and ability to interact with biological targets. frontiersin.orgnih.govresearchgate.net This scaffold is present in drugs with applications ranging from central nervous system disorders to infectious diseases and cancer. frontiersin.orgnih.gov
Derivatives of pyrrolidine have been investigated for a multitude of therapeutic purposes, including as:
Anticancer agents: Polysubstituted pyrrolidines have demonstrated significant antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov
Antimicrobial agents: The pyrrolidine scaffold is a component of several antibacterial and antifungal compounds. frontiersin.orgnih.gov
Anticonvulsants: Pyrrolidine-2,5-dione derivatives have shown promise in the treatment of epilepsy. nih.gov
Neuroprotective agents: Pyrrolidine derivatives have been studied for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govnews-medical.net
Similarly, the sulfonamide moiety is a well-established pharmacophore, primarily known for its antibacterial properties as competitive inhibitors of dihydropteroate (B1496061) synthase. wikipedia.orgdrugbank.commhmedical.com Beyond their antimicrobial use, sulfonamides have been explored for a range of other therapeutic applications, including as anticancer agents targeting carbonic anhydrase, matrix metalloproteinases, and tyrosine kinases. nih.gov
Given the diverse biological activities associated with its constituent parts, future research on this compound could logically extend to these and other therapeutic areas. A systematic screening of the compound against a broad range of biological targets could uncover novel activities and lead to the development of treatments for various diseases.
Development of Next-Generation PROTACs Utilizing this compound Scaffolds
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govrsc.org The design of the linker is a critical aspect of PROTAC development, influencing the molecule's stability, solubility, and ability to form a productive ternary complex between the target protein and the E3 ligase. nih.gov
The this compound scaffold could be incorporated into next-generation PROTACs in several ways:
As a Novel Linker Component: The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the efficacy of the degrader. nih.gov The sulfonylpyrrolidine moiety could be integrated into the linker structure, potentially influencing the linker's conformation and physicochemical properties. broadpharm.combroadpharm.com Introducing such a scaffold could provide a degree of rigidity or specific spatial orientation that may be advantageous for the formation of a stable and effective ternary complex.
As a Ligand for Novel E3 Ligases: The discovery of new E3 ligase ligands is a key area of research in the PROTAC field, as it would expand the repertoire of degradable proteins. nih.govnih.govinterplay.bio While ligands for well-known E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used, there are over 600 E3 ligases in the human genome, offering a vast and largely untapped resource for targeted protein degradation. rsc.org The this compound scaffold could be screened for its ability to bind to and recruit less-explored E3 ligases, paving the way for the development of novel PROTACs with unique degradation profiles.
The modular nature of PROTACs allows for the systematic exploration of different combinations of target ligands, E3 ligase ligands, and linkers. The incorporation of the this compound scaffold into PROTAC design represents a promising strategy for creating next-generation protein degraders with improved properties and expanded therapeutic potential.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in modern drug discovery, accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov These computational tools can be applied at various stages of the drug development pipeline, from target identification to lead optimization and preclinical studies. For a compound like this compound, AI and ML can offer several avenues for future research.
Predictive Modeling of Bioactivity: Machine learning models, such as Random Forest, Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new compounds. researchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential therapeutic activities or toxicity of this compound derivatives. researchgate.net This approach has been successfully used to identify potential sulfonamide-like antimicrobial compounds from natural sources. researchgate.net
Virtual Screening and Lead Optimization: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. This can significantly reduce the time and cost associated with experimental high-throughput screening. Once a lead compound like this compound is identified, ML algorithms can be used to suggest structural modifications that are likely to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the desired characteristics of a drug, such as a specific target profile and favorable ADME (absorption, distribution, metabolism, and excretion) properties, it can generate novel chemical structures, potentially including derivatives of the this compound scaffold, for synthesis and testing. chemrxiv.org
The application of AI and ML to the study of this compound and its analogs can streamline the drug discovery process, enabling a more rational and efficient exploration of its therapeutic potential. irjmets.com
Potential for Multitargeted Ligand Design
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple biological pathways and targets. nih.govfrontiersin.org The traditional "one target, one drug" approach may not be sufficient to address the complexity of these diseases. Multitargeted ligands, which are single molecules designed to interact with multiple targets simultaneously, offer a promising alternative. frontiersin.org The pyrrolidine scaffold has already been successfully employed in the design of multitargeted agents, particularly for Alzheimer's disease. nih.gov
The this compound framework provides a versatile platform for the design of multitargeted ligands. By strategically modifying the butoxyphenyl and pyrrolidine moieties, it is possible to incorporate pharmacophoric features that can interact with different biological targets. For example, in the context of Alzheimer's disease, a multitargeted drug might be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes involved in the disease's pathology. nih.govnih.govgoogle.com
The design of such multitargeted ligands can be guided by computational methods, such as molecular docking and pharmacophore modeling, to predict the binding of the compound to multiple targets. This approach, often referred to as the "skeleton key approach," aims to create a single molecule that can unlock multiple therapeutic pathways, potentially leading to more effective treatments for complex diseases. frontiersin.org
Investigation into Unexplored Biological Pathways and Protein Families
While the known biological activities of pyrrolidine and sulfonamide derivatives provide a logical starting point for research, the full therapeutic potential of this compound may lie in its effects on as-yet-unexplored biological pathways and protein families. The unique combination of the butoxyphenyl, sulfonyl, and pyrrolidine groups could lead to novel interactions with a wide range of biological targets.
Future research could involve unbiased, large-scale screening approaches to identify novel protein targets of this compound. Techniques such as chemical proteomics and phenotypic screening can be employed to elucidate the compound's mechanism of action and identify its molecular targets within the cell.
Based on the activities of structurally related compounds, potential areas for investigation could include:
Kinase inhibition: Many small molecule kinase inhibitors feature heterocyclic scaffolds. Investigating the effect of this compound on various kinase families could reveal novel anticancer or anti-inflammatory activities. nih.govresearchgate.netnih.gov
Ion channel modulation: Pyrrolidine-containing compounds have been shown to interact with ion channels. google.com Screening this compound against a panel of ion channels could identify new therapeutic opportunities for neurological or cardiovascular diseases.
Epigenetic targets: Sulfonamide-containing compounds have been reported as histone deacetylase (HDAC) inhibitors. nih.gov Exploring the potential of this compound to modulate epigenetic enzymes could open up new avenues for cancer therapy.
G-protein coupled receptors (GPCRs): GPCRs are a large family of cell surface receptors that are important drug targets. The structural features of this compound may allow it to interact with specific GPCRs, leading to new therapeutic applications.
By venturing into unexplored biological territory, researchers may uncover unexpected and valuable therapeutic properties of this compound, expanding its potential impact on human health.
Q & A
Basic: What are the optimal synthetic routes for [(4-Butoxyphenyl)sulfonyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves reacting pyrrolidine with 4-butoxyphenylsulfonyl chloride under alkaline conditions. Key steps include:
Sulfonylation : Use a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine or NaOH to deprotonate pyrrolidine and facilitate nucleophilic attack on the sulfonyl chloride .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Evidence from analogous sulfonamide syntheses shows yields >70% with purity >95% after crystallization .
Optimization : Monitor reaction progress via TLC or HPLC. Excess sulfonyl chloride (1.2–1.5 equiv) and controlled temperature (0–5°C during addition, room temperature for stirring) minimize side reactions .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
NMR :
- ¹H NMR : Look for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm for the butoxyphenyl group).
- ¹³C NMR : Confirm sulfonyl attachment via deshielded carbons (C-SO₂ at ~55 ppm) .
X-ray Crystallography : Resolve the solid-state structure to confirm stereochemistry and bond lengths. Orthorhombic systems (space group P2₁2₁2₁) are common for sulfonamide derivatives, with hydrogen bonds stabilizing the lattice .
FTIR : Sulfonyl group vibrations (asymmetric SO₂ stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic data for sulfonamide pyrrolidine derivatives?
Methodological Answer:
Discrepancies (e.g., dynamic vs. static structures) require cross-validation:
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) observed in crystals but absent in solution-phase NMR .
Variable-Temperature NMR : Detect conformational flexibility in solution (e.g., pyrrolidine ring puckering) that may explain divergent data .
DFT Calculations : Compare optimized geometries (gas phase) with crystallographic data to identify environmental effects (e.g., solvent, packing forces) .
Advanced: What strategies are recommended for analyzing non-covalent interactions in this compound derivatives, and how do these interactions influence bioactivity?
Methodological Answer:
Hirshfeld Surface Analysis : Map interaction fingerprints (e.g., O···H, N···H contacts) to identify key stabilizing forces in crystals .
Molecular Docking : Screen against biological targets (e.g., integrins, enzymes) to predict binding modes. The sulfonyl group often participates in hydrogen bonding with active-site residues .
Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinities and entropy/enthalpy contributions .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
Substituent Variation :
- Modify the butoxy group (e.g., replace with methoxy, halogen) to assess hydrophobicity/electronic effects.
- Introduce substituents on the pyrrolidine ring (e.g., methyl, hydroxyl) to probe steric and hydrogen-bonding roles .
In Vitro Assays :
- Test inhibition of targets like α4β1 integrin (IC₅₀ via competitive ELISA) .
- Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling) .
Computational SAR : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Basic: How should impurity profiling be conducted during synthesis to ensure compound integrity?
Methodological Answer:
Analytical Techniques :
- HPLC/LC-MS : Detect and quantify unreacted starting materials, sulfonic acid byproducts, or hydrolyzed intermediates .
- ¹H NMR : Identify residual solvents (e.g., dichloromethane) or degradation products.
Reference Standards : Compare impurities with certified materials (e.g., sulfonic acid derivatives) .
Advanced: What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- Absorption : High permeability (LogP ~2.5) but potential P-gp efflux.
- Metabolism : CYP3A4-mediated oxidation of the butoxy group .
Molecular Dynamics Simulations : Model blood-brain barrier penetration or plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
